molecular formula C11H20N2O4 B3289954 Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid CAS No. 862372-68-7

Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid

Cat. No.: B3289954
CAS No.: 862372-68-7
M. Wt: 244.29 g/mol
InChI Key: PLMLEARVVVKXDQ-UHFFFAOYSA-N
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Description

Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid (CAS 175526-97-3) is a heterocyclic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . It is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, due to its role in introducing chiral centers or functionalized heterocycles into target molecules .

Key properties include:

  • Purity: ≥98% (HPLC)
  • Hazards: H301 (toxic if swallowed) and H410 (toxic to aquatic life)
  • Applications: Precursor for chiral ligands, peptidomimetics, and bioactive molecules .

Properties

IUPAC Name

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMLEARVVVKXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167682
Record name α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid
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Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862372-68-7
Record name α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid
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Record name α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid
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Record name 2-amino-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid typically involves the protection of the amino group on the pyrrolidine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The resulting Boc-protected pyrrolidine is then reacted with bromoacetic acid to introduce the acetic acid moiety .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Mechanism of Action

The mechanism of action of Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrrolidine ring provides structural rigidity and influences the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid (CAS 204688-61-9)

  • Structural Similarity : 0.96
  • Key Differences :
    • The (S)-enantiomer exhibits distinct stereochemical properties, influencing its reactivity in asymmetric synthesis.
    • Physical Properties : Density = 1.151 g/cm³; Boiling Point = 357.4°C .
    • Applications : Preferred in enantioselective catalysis and drug development due to its spatial configuration .

(R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid (CAS 204688-60-8)

  • Key Differences :
    • The (R)-enantiomer may display divergent binding affinities in biological systems compared to the (S)-form .

Ring-Substituted Analogs

2-[1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl]acetic Acid (CAS 872850-31-2)

  • Structural Similarity : 0.98
  • Key Differences: Replaces pyrrolidine with a piperidine ring (6-membered vs. 5-membered), altering ring strain and conformational flexibility.

2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic Acid (CAS 1352882-80-4)

  • Structural Similarity : 0.96
  • Key Differences :
    • Incorporates a spirocyclic framework, imposing rigid spatial constraints that affect molecular recognition in receptor-ligand interactions .

Functional Group Variants

1-(6-Chloro-2-pyridyl)-4-piperidylamine Hydrochloride

  • Key Differences :
    • Substitutes the acetic acid group with a chloropyridyl-amine moiety, shifting applications toward kinase inhibition or antimicrobial activity .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide

  • Key Differences :
    • Features a pyrazole-carboxamide core, broadening utility in agrochemical or anti-inflammatory research .

Comparative Data Table

Compound Name (CAS) Core Structure Substituents/Features Key Applications Hazard Profile
Amino[1-Boc-pyrrolidin-3-yl]acetic acid (175526-97-3) Pyrrolidine Boc, acetic acid at 3-position Chiral intermediates, peptides H301, H410
(S)-Enantiomer (204688-61-9) Pyrrolidine (S)-configuration Asymmetric synthesis Similar to parent
2-[1-Boc-4-methylpiperidin-4-yl]acetic acid (872850-31-2) Piperidine 4-methyl group Lipophilic drug candidates Not reported
2-Azaspiro[5.5]undecane-9-carboxylic acid (1352882-80-4) Spirocyclic Rigid spiro framework Receptor-targeted ligands Not reported

Biological Activity

Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid (CAS No. 862372-68-7) is a compound featuring a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. Its unique structure allows it to play a significant role in medicinal chemistry, particularly in the synthesis of bioactive molecules and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
CAS Number862372-68-7

The presence of the Boc group allows for the protection of the amino functionality during synthetic processes, while the pyrrolidine ring contributes to the compound's conformational rigidity, influencing its biological interactions.

This compound acts primarily as a nucleophile due to its amino group. The Boc protecting group can be removed under acidic conditions, exposing the free amine which can then participate in various biochemical reactions. This reactivity is crucial for its applications in drug development and synthesis.

Antimicrobial and Antitumor Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Variants of pyrrolidine derivatives have been studied for their potential antitumor effects. For instance, certain pyrrolidine-based compounds have shown efficacy against murine leukemia cell lines, demonstrating their potential as anticancer agents .
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, particularly against protozoan parasites like Trypanosoma brucei, which causes African sleeping sickness .

Case Studies and Research Findings

  • Improvement of Aqueous Solubility :
    A study focused on enhancing the aqueous solubility of lapatinib-derived analogs highlighted that structural modifications could improve solubility without compromising potency against T. brucei. This illustrates how modifications similar to those in this compound can lead to improved pharmacological profiles .
  • Synthesis and Applications :
    The synthesis of this compound typically involves protecting the amino group with a Boc group followed by reaction with bromoacetic acid. This synthetic route is crucial for producing intermediates used in peptide synthesis and other pharmaceutical applications .

Comparative Analysis with Similar Compounds

To understand its uniqueness, a comparison with related compounds is essential:

Compound NameKey Features
3-Amino-1-(tert-butoxycarbonyl)pyrrolidineLacks acetic acid moiety
N-Boc-pyrrolidine-3-carboxylic acidContains a carboxylic acid group instead

The presence of both the amino group and acetic acid moiety in this compound distinguishes it from these analogs, enhancing its potential as a versatile building block in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Reactant of Route 2
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Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid

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